molecular formula C10H10FN7O B5549863 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide

Cat. No. B5549863
M. Wt: 263.23 g/mol
InChI Key: OZULJDDYKFTZTK-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide is a compound synthesized through specific reactions involving related chemicals. It belongs to a class of compounds known for various applications in chemistry and biology.

Synthesis Analysis

  • The synthesis of related compounds involves reactions like the condensation of 4-fluorobenzaldehyde with acetohydrazide derivatives (Li Wei-hua et al., 2006). These processes are typically characterized using techniques like MS, NMR, IR, and X-ray diffraction.

Molecular Structure Analysis

  • The molecular structure of such compounds is usually determined through X-ray crystallography, which provides insights into the crystalline form and spatial arrangement of atoms (Li Wei-hua et al., 2006). This analysis is crucial for understanding the physical and chemical properties of the compound.

Scientific Research Applications

Anticancer Applications

One key area of research for derivatives of this compound involves their potential as anticancer agents. The synthesis of new benzothiazole acylhydrazones, which are structurally related to 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide, has shown promising results in anticancer studies. These compounds exhibit cytotoxic activity against various cancer cell lines, including brain glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, while maintaining selectivity towards cancerous cells over healthy cells (Osmaniye et al., 2018).

Analgesic and Anti-inflammatory Activities

Compounds related to this compound have been investigated for their anti-inflammatory and analgesic activities. A study involving the synthesis of new imidazolyl acetic acid derivatives, including a compound with a similar structure, demonstrated significant anti-inflammatory and analgesic effects in animal models (Khalifa & Abdelbaky, 2008).

Antioxidant Properties

Another area of research focuses on the antioxidant properties of tetrazole derivatives. A study involving the synthesis of various tetrazole derivatives, including compounds structurally similar to this compound, revealed that some of these compounds possess significant antioxidant activities, as determined by their radical scavenging abilities (Dalal & Mekky, 2022).

Aldose Reductase Inhibition

Compounds structurally related to this compound have been evaluated as aldose reductase inhibitors. These inhibitors are of interest in the treatment of complications related to diabetes. A study highlighted that certain tetrazole-hydrazone hybrids demonstrated significant inhibitory activities against aldose reductase, suggesting their potential therapeutic application in managing diabetic complications (Altıntop et al., 2023).

Crystal Structure Analysis

The synthesis and crystal structure of compounds closely related to this compound have been studied. Such studies are important for understanding the molecular interactions and stability of these compounds, which can inform their potential applications in medicinal chemistry (Wei-hua et al., 2006).

properties

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN7O/c11-8-3-1-7(2-4-8)5-13-14-9(19)6-18-10(12)15-16-17-18/h1-5H,6H2,(H,14,19)(H2,12,15,17)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZULJDDYKFTZTK-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CN2C(=NN=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CN2C(=NN=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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